molecular formula C17H15BrClNO3 B2436654 [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1001562-21-5

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2436654
CAS No.: 1001562-21-5
M. Wt: 396.67
InChI Key: ZOFKTNMUBAHFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a complex organic compound that features both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the reaction of 2-bromo-4-methylaniline with 2-(4-chlorophenyl)acetic acid. The reaction is often catalyzed by palladium in the presence of a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has several scientific research applications:

Properties

IUPAC Name

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO3/c1-11-2-7-15(14(18)8-11)20-16(21)10-23-17(22)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFKTNMUBAHFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.